molecular formula C13H13BClNO4S B2915802 (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid CAS No. 1809866-76-9

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid

Cat. No.: B2915802
CAS No.: 1809866-76-9
M. Wt: 325.57
InChI Key: MNXRZBVOAFRGJY-UHFFFAOYSA-N
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Description

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid is a boronic acid derivative with a complex structure that includes a chlorophenyl group, a sulfonamido group, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamido group can produce amines.

Scientific Research Applications

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, the sulfonamido group can act as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism underlies its potential antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid is unique due to its combination of a boronic acid moiety with a sulfonamido group and a chlorophenyl group

Properties

IUPAC Name

[4-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRZBVOAFRGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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